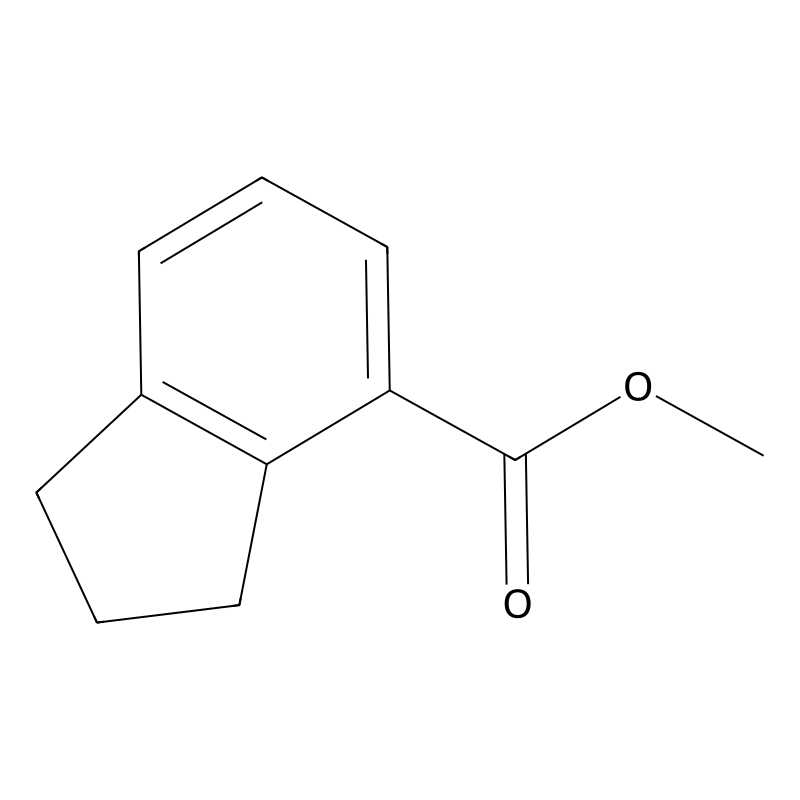

Methyl 2,3-dihydro-1H-indene-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Chemistry

Synthesis of Indole Derivatives

Indole derivatives, which are structurally similar to “Methyl 2,3-dihydro-1H-indene-4-carboxylate”, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Use in Coordination Compound Synthesis

In the field of coordination chemistry, “Methyl 2,3-dihydro-1H-indene-4-carboxylate” can potentially be used in the synthesis of coordination compounds .

Mass Spectrometry

“Methyl 2,3-dihydro-1H-indene-4-carboxylate” can be used in mass spectrometry studies . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.

Pharmacokinetics Research

Compounds similar to “Methyl 2,3-dihydro-1H-indene-4-carboxylate” can be used in pharmacokinetics research . Pharmacokinetics is the study of how an organism affects a drug, including the absorption, distribution, metabolism, and excretion of drugs.

Organic Synthesis

This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent . It can also be used in research fields such as the synthesis of coordination compounds .

Use in Mass Spectrometry Studies

“Methyl 2,3-dihydro-1H-indene-4-carboxylate” can be used in mass spectrometry studies . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules .

Use in Pharmacokinetics Research

Compounds similar to “Methyl 2,3-dihydro-1H-indene-4-carboxylate” can be used in pharmacokinetics research . Pharmacokinetics is the study of how an organism affects a drug, including the absorption, distribution, metabolism, and excretion of drugs .

Use in Antiviral Activity

Indole derivatives, which are structurally similar to “Methyl 2,3-dihydro-1H-indene-4-carboxylate”, have been reported as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Methyl 2,3-dihydro-1H-indene-4-carboxylate is an organic compound characterized by its unique indene structure, which consists of a five-membered ring fused to a benzene ring. The molecular formula is , and it features a methyl group attached to the fourth carbon of the indene ring and a carboxylate group at the first carbon. This compound is typically a colorless to light yellow solid, expected to have low water solubility but good solubility in organic solvents. Its melting point is likely in the range of 50-200°C, and it may have a boiling point exceeding 250°C .

- Esterification: Reacting with alcohols to form esters.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack, leading to various derivatives.

- Cycloaddition Reactions: It can participate in cycloadditions due to its unsaturation.

These reactions are significant for synthesizing more complex organic molecules and intermediates in medicinal chemistry .

- Formation of the Indene Core: Utilizing cyclization reactions of appropriate precursors.

- Carboxylation: Introducing the carboxylate group through methods such as carbonylation or esterification.

- Methylation: Adding the methyl group at the desired position on the indene ring.

The exact synthetic routes may vary based on starting materials and desired purity .

Methyl 2,3-dihydro-1H-indene-4-carboxylate has several applications across various fields:

- Organic Synthesis: It serves as an intermediate or reagent in synthesizing more complex organic compounds.

- Mass Spectrometry Studies: Utilized in analytical chemistry for identifying compounds due to its unique mass signature.

- Coordination Chemistry: Potentially used in synthesizing coordination compounds that could have applications in materials science .

Interaction studies involving methyl 2,3-dihydro-1H-indene-4-carboxylate focus on its reactivity with other molecules. Given its functional groups, it may interact with nucleophiles or electrophiles in various chemical environments. Such studies help elucidate its potential biological interactions and reactivity patterns that could be exploited in drug development or material science .

Methyl 2,3-dihydro-1H-indene-4-carboxylate shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate | C₁₁H₁₀O₃ | 0.98 | Contains an additional oxygen atom (keto group). |

| Methyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate | C₁₁H₁₀O₃ | 0.98 | Different position of the keto group affecting reactivity. |

| Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | C₁₂H₁₄O₃ | 0.96 | Larger naphthalene structure with distinct properties. |

Methyl 2,3-dihydro-1H-indene-4-carboxylate stands out due to its specific arrangement of functional groups and its potential applications in organic synthesis and material science .